4-Fluoro-1-naphthoic acid
Overview
Description
4-Fluoro-1-naphthoic acid is a chemical compound with the molecular formula C11H7FO2. It is characterized by a naphthalene ring substituted with a carboxylic acid group and a fluorine atom. This compound appears as a white to off-white powder and is known for its role as an inhibitor of Yersinia PTP YopH, a protein tyrosine phosphatase .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-1-naphthoic acid involves the following steps :
Stage 1: Dissolve this compound and N,N-diisopropylethylamine in anhydrous tetrahydrofuran (THF) and cool the solution to -10°C. Add isobutyl chloroformate dropwise and stir for 30 minutes.
Stage 2: Filter the solution into a flask containing sodium borohydride dissolved in a minimal amount of water. Stir the foaming solution for an additional 20 minutes at room temperature.
Stage 3: Slowly acidify the solution with 1 N hydrochloric acid and partition between ethyl acetate and water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate and brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography (1:1 ethyl acetate: hexane) to obtain the final product.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1-naphthoic acid undergoes various chemical reactions, including:
Reduction: Using reagents like lithium aluminium hydride in diethyl ether under reflux conditions.
Substitution: Involving nucleophilic substitution reactions due to the presence of the fluorine atom on the aromatic ring.
Common Reagents and Conditions:
Reduction: Lithium aluminium hydride in diethyl ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Reduction: Produces the corresponding alcohol or amine derivatives.
Substitution: Results in substituted naphthoic acid derivatives.
Scientific Research Applications
4-Fluoro-1-naphthoic acid has several scientific research applications :
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Acts as an inhibitor of Yersinia PTP YopH, making it useful in studying bacterial virulence factors.
Industry: Utilized in the synthesis of fluorinated aromatic compounds for various industrial applications.
Mechanism of Action
The primary mechanism of action of 4-Fluoro-1-naphthoic acid involves its inhibition of Yersinia PTP YopH . This compound targets the phosphotyrosine-binding pocket of YopH, blocking its activity and thereby interfering with the bacterial virulence mechanism. This inhibition is crucial for understanding and potentially mitigating the effects of Yersinia infections.
Comparison with Similar Compounds
- 4-Chloro-1-naphthoic acid
- 4-Bromo-1-naphthoic acid
- 4-Iodo-1-naphthoic acid
Comparison: 4-Fluoro-1-naphthoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potent inhibitor in biological studies.
Properties
IUPAC Name |
4-fluoronaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWIOKQDRWFLFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205909 | |
Record name | 4-Fluoro-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573-03-5 | |
Record name | 4-Fluoro-1-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 573-03-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluoro-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-1-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-FLUORO-1-NAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EWG396NWZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorine atom in 4-fluoro-1-naphthoic acid influence its self-association compared to 1-naphthoic acid?
A1: Research indicates that the inclusion of a fluorine atom in this compound significantly enhances its self-association tendency compared to its non-fluorinated counterpart, 1-naphthoic acid. This effect is attributed to the fluorine atom's influence on the molecule's electronic structure, leading to stronger intermolecular interactions. NMR studies suggest that the equilibrium constant for self-association (Keq) increases considerably from 0.05 M(-1) for 1-naphthoic acid to 0.35 M(-1) for this compound. [] This observation highlights the potential of fluorine substitution in modulating the aggregation behavior of aromatic carboxylic acids.
Q2: Can this compound be incorporated into the biosynthesis of natural products?
A2: Yes, research has demonstrated the successful incorporation of this compound into the biosynthetic pathway of azinomycin A by the bacterium Streptomyces sahachiroi ATCC 33158. [] This precursor-directed biosynthesis led to the production of a novel azinomycin A analog containing the this compound moiety. This finding suggests the potential of this compound as a building block for generating new azinomycin derivatives with potentially altered biological activity.
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